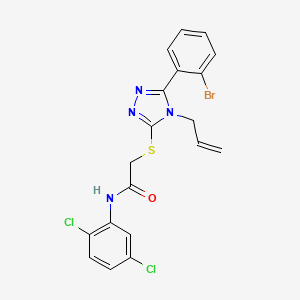
Ethyl 2-Methyl-3-(pyrrolidin-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-Methyl-3-(pyrrolidin-1-yl)propanoate is an organic compound characterized by the presence of a pyrrolidine ring. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-Methyl-3-(pyrrolidin-1-yl)propanoate can be synthesized through the reaction of 3-pyrrolidinylpropanoic acid with ethanol under acidic conditions. The reaction typically involves heating the mixture to facilitate esterification, resulting in the formation of the desired ester compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures. The process may also include purification steps such as distillation to ensure the final product’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-Methyl-3-(pyrrolidin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 2-Methyl-3-(pyrrolidin-1-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals, serving as an intermediate in various chemical processes
Mécanisme D'action
The mechanism by which Ethyl 2-Methyl-3-(pyrrolidin-1-yl)propanoate exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring plays a crucial role in binding to enzymes or receptors, influencing biological pathways and eliciting desired effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(pyrrolidin-1-yl)propanoate
- Ethyl 3-(pyrrolidin-1-yl)propanoate
- 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine
Uniqueness
Ethyl 2-Methyl-3-(pyrrolidin-1-yl)propanoate is unique due to its specific ester functional group and the presence of a methyl group at the second position. This structural uniqueness contributes to its distinct chemical properties and reactivity, setting it apart from other similar compounds .
Propriétés
| 42980-61-0 | |
Formule moléculaire |
C10H19NO2 |
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
ethyl 2-methyl-3-pyrrolidin-1-ylpropanoate |
InChI |
InChI=1S/C10H19NO2/c1-3-13-10(12)9(2)8-11-6-4-5-7-11/h9H,3-8H2,1-2H3 |
Clé InChI |
ZTPCGCDBGYYBLR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)CN1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




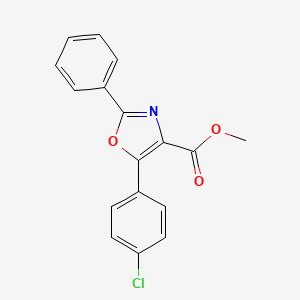

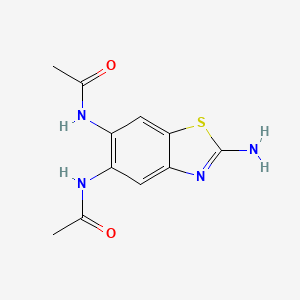
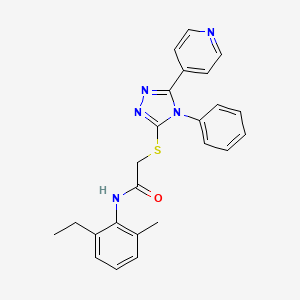
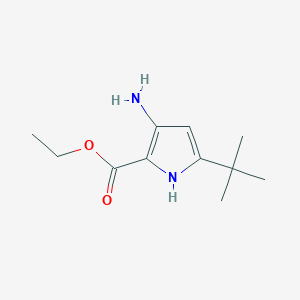



![Methyl 2-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B11773693.png)
![8-(4-Aminopiperidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11773697.png)
